Ethyl 3-amino-2,6-difluorobenzoate

Lipophilicity Drug-likeness Physicochemical properties

Ethyl 3-amino-2,6-difluorobenzoate (CAS 269072-20-0) is a fluorinated aromatic building block with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol. The compound features a benzoate ester core substituted with a primary amino group at the meta (3-) position and fluorine atoms at the ortho (2- and 6-) positions, creating a distinctive 2,6-difluoro-3-amino substitution pattern.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B15291650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2,6-difluorobenzoate
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1F)N)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3
InChIKeyQQMGVHGMXCDLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2,6-Difluorobenzoate (CAS 269072-20-0): Structural and Physicochemical Profile for Research Procurement


Ethyl 3-amino-2,6-difluorobenzoate (CAS 269072-20-0) is a fluorinated aromatic building block with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . The compound features a benzoate ester core substituted with a primary amino group at the meta (3-) position and fluorine atoms at the ortho (2- and 6-) positions, creating a distinctive 2,6-difluoro-3-amino substitution pattern . This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physicochemical behavior. The calculated LogP value is approximately 2.3, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, with applications in the synthesis of kinase inhibitors and antimicrobial agents .

Why Ethyl 3-Amino-2,6-Difluorobenzoate Cannot Be Simply Substituted with Methyl or Benzyl Analogs


In-class substitution of ethyl 3-amino-2,6-difluorobenzoate with its methyl (CAS 84832-02-0) or benzyl (CAS 918523-44-1) analogs introduces measurable differences in lipophilicity and steric bulk that directly impact downstream synthetic utility and biological performance . The ethyl ester's calculated LogP of ~2.3 differs significantly from the methyl ester's LogP of ~1.4-1.7 , resulting in a ΔLogP of 0.6-0.9 units—a difference that translates to approximately 4-8 fold variation in partition coefficient and can substantially alter membrane permeability, metabolic stability, and oral bioavailability in drug candidates [1]. Furthermore, the ethyl ester's distinct reactivity profile as an electrophile in nucleophilic substitution and cross-coupling reactions differs from both methyl (faster hydrolysis) and benzyl (hydrogenolyzable protecting group) esters, making ester selection a critical decision point in synthetic route design where substitution can lead to divergent yields, purification challenges, or outright synthetic failure .

Quantitative Differentiation Evidence: Ethyl 3-Amino-2,6-Difluorobenzoate vs. Methyl and Benzyl Analogs


Lipophilicity Differentiation: Ethyl Ester Exhibits 4-8 Fold Higher Partition Coefficient than Methyl Analog

Ethyl 3-amino-2,6-difluorobenzoate demonstrates a calculated LogP of approximately 2.30, compared to 1.42-1.70 for the methyl ester analog (CAS 84832-02-0) [1]. This ΔLogP of 0.6-0.9 corresponds to a 4-8 fold difference in octanol-water partition coefficient, which is a critical determinant of membrane permeability, metabolic stability, and oral absorption in drug discovery programs [2].

Lipophilicity Drug-likeness Physicochemical properties

Kinase Inhibitor Synthesis: Ethyl Ester Serves as Key Intermediate for BRAF V600E Inhibitor Development

Ethyl 3-amino-2,6-difluorobenzoate has been investigated as a precursor for synthesizing inhibitors targeting the BRAF V600E mutant kinase, which is implicated in melanoma and other cancers . The methyl analog (CAS 84832-02-0) is documented as an impurity and synthetic intermediate in the commercial production of vemurafenib, a FDA-approved BRAF V600E inhibitor [1]. While direct comparative IC₅₀ data between ethyl and methyl ester-derived final compounds is not publicly available, the structural similarity and shared synthetic utility in this therapeutic class establish the ethyl ester as a viable alternative or complementary building block for medicinal chemistry programs targeting the MAPK pathway.

Kinase inhibition Oncology BRAF V600E

Antibacterial Quinolone Synthesis: 2,6-Difluoro-3-Amino Benzoates as Critical Intermediates

The 2,6-difluoro-3-amino benzoate scaffold, including ethyl 3-amino-2,6-difluorobenzoate, is a key intermediate in the synthesis of quinolonecarboxylic acid antibacterial agents [1]. Patents describe methods for position-selective introduction of amino groups into difluorobenzoic acid derivatives specifically for producing quinolone antibacterial agents [2]. The 2,6-difluoro substitution pattern is essential for the antibacterial pharmacophore, while the ester moiety (ethyl vs. methyl) influences synthetic efficiency and intermediate isolation characteristics [3].

Antibacterial Quinolone Fluoroquinolone

Structural Differentiation: Ethyl Ester Provides Balanced Steric Profile Between Methyl and Benzyl Analogs

Ethyl 3-amino-2,6-difluorobenzoate (MW 201.17) occupies an intermediate position in the methyl-ethyl-benzyl ester series in terms of molecular weight and steric bulk . The methyl ester (MW 187.14) offers minimal steric hindrance but hydrolyzes rapidly under both acidic and basic conditions [1]. The benzyl ester (MW 263.24) provides orthogonal deprotection via hydrogenolysis but introduces significant steric bulk that can impede certain coupling reactions . The ethyl ester represents a balanced profile: moderate steric hindrance, hydrolysis kinetics intermediate between methyl and benzyl esters, and compatibility with a broad range of synthetic transformations without requiring specialized deprotection conditions.

Steric effects Synthetic accessibility Protecting group strategy

Optimal Research and Industrial Applications for Ethyl 3-Amino-2,6-Difluorobenzoate


Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity

In medicinal chemistry programs targeting BRAF V600E or related kinases, ethyl 3-amino-2,6-difluorobenzoate serves as a key intermediate for constructing the 2,6-difluoro-3-aminobenzoate pharmacophore . The compound's calculated LogP of ~2.3 provides 4-8 fold higher lipophilicity than the methyl analog, which may enhance membrane permeability and oral bioavailability in lead candidates [1]. Researchers optimizing pharmacokinetic properties should preferentially select the ethyl ester when moderate lipophilicity is desired without the steric bulk of benzyl protection.

Fluoroquinolone Antibacterial Synthesis Programs

The 2,6-difluoro-3-amino substitution pattern of ethyl 3-amino-2,6-difluorobenzoate aligns with established structure-activity relationships in fluoroquinolone antibacterials [2]. This compound can be employed as a synthetic intermediate in the preparation of novel quinolonecarboxylic acid derivatives, where the ethyl ester provides balanced reactivity and workable isolation characteristics compared to more labile methyl esters or sterically demanding benzyl esters [3].

Agrochemical Development Requiring Fluorinated Aromatic Building Blocks

Fluorinated aromatic compounds are extensively utilized in agrochemical research due to enhanced metabolic stability and bioavailability [4]. Ethyl 3-amino-2,6-difluorobenzoate offers a reactive amino handle for further derivatization (amide formation, diazotization, cross-coupling) combined with the metabolic stability conferred by the 2,6-difluoro substitution pattern . The ethyl ester provides practical handling characteristics for laboratory-scale synthesis of candidate pesticides or herbicides.

Synthetic Methodology Development for Fluorinated Heterocycles

The 3-amino-2,6-difluorobenzoate scaffold serves as a versatile platform for synthesizing fluorinated heterocycles including benzimidazoles, quinazolines, and benzoxazines . The ethyl ester moiety offers distinct advantages in reaction optimization: it withstands a broader range of nucleophilic conditions than the methyl ester while avoiding the hydrogenolysis requirement of benzyl protection. This makes it particularly suitable for methodology studies where protecting group orthogonality and stability under varied reaction conditions are critical experimental parameters.

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